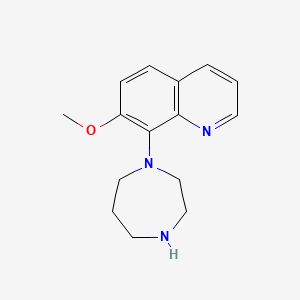
8-(1,4-Diazepan-1-yl)-7-methoxyquinoline
Katalognummer B596054
CAS-Nummer:
1226694-16-1
Molekulargewicht: 257.337
InChI-Schlüssel: RZOLXBDAJYKMGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US08853202B2
Procedure details


A mixture of 8-bromo-7-hydroxyquinoline (126 g, 0.488 mol), homopiperazine (201 g, 2.0 mol), (±)-BINAP (19.8 g, 31.8 mmol), and sodium tert-butoxide (75.6 g, 0.786 mol) was suspended in 900 mL of toluene and purged with nitrogen gas for an hour. Tris-benzylidineacetone dipalladium(0) (9.7 g, 10.6 mmol) was added. The mixture was purged for another hour, heated to reflux under nitrogen for 4 hr, cooled to rt, carefully diluted with 1300 mL of 20% AcOH in water and filtered through 100 g of celite. The celite pad was washed with 20% AcOH in water (1 L×2) and ethyl acetate (1 L×1). The aqueous phase was extracted with ethyl acetate (1 L×4), adjusted to pH 10-11 with NaOH (10 N, 500 mL), and then extracted with a mixture of CH2Cl2 and iPrOH (80:20, 1 L×2 and 0.5 L×4). The combined organic phase was washed with saline (400 mL), dried over Mg2SO4 and evaporated to give the desired product (98 g).


[Compound]
Name
(±)-BINAP
Quantity
19.8 g
Type
reactant
Reaction Step One


[Compound]
Name
Tris-benzylidineacetone dipalladium(0)
Quantity
9.7 g
Type
reactant
Reaction Step Two


Name
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[C:3]([OH:12])=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.[NH:13]1[CH2:19][CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1.[CH3:20]C(C)([O-])C.[Na+]>C1(C)C=CC=CC=1>[N:13]1([C:2]2[C:3]([O:12][CH3:20])=[CH:4][CH:5]=[C:6]3[C:11]=2[N:10]=[CH:9][CH:8]=[CH:7]3)[CH2:19][CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
126 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=CC=C2C=CC=NC12)O
|
|
Name
|
|
|
Quantity
|
201 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCNCCC1
|
[Compound]
|
Name
|
(±)-BINAP
|
|
Quantity
|
19.8 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
75.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Step Two
[Compound]
|
Name
|
Tris-benzylidineacetone dipalladium(0)
|
|
Quantity
|
9.7 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
900 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purged with nitrogen gas for an hour
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was purged for another hour
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux under nitrogen for 4 hr
|
|
Duration
|
4 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
carefully diluted with 1300 mL of 20% AcOH in water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through 100 g of celite
|
WASH
|
Type
|
WASH
|
|
Details
|
The celite pad was washed with 20% AcOH in water (1 L×2) and ethyl acetate (1 L×1)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with ethyl acetate (1 L×4)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with a mixture of CH2Cl2 and iPrOH (80:20, 1 L×2 and 0.5 L×4)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phase was washed with saline (400 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Mg2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCNCCC1)C=1C(=CC=C2C=CC=NC12)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 98 g | |
| YIELD: CALCULATEDPERCENTYIELD | 78% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
